依多司汀乙酯

描述

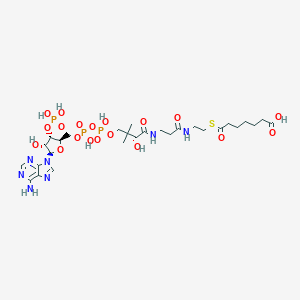

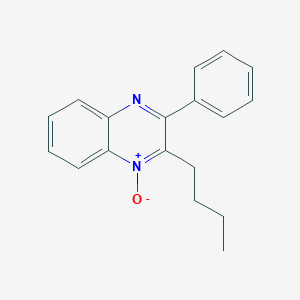

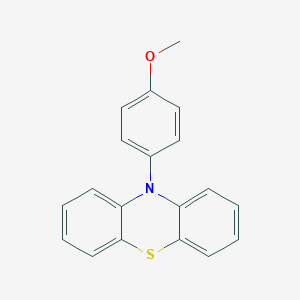

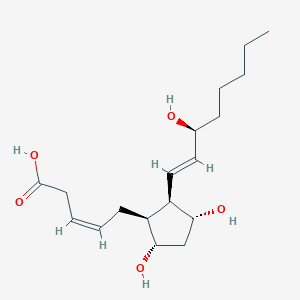

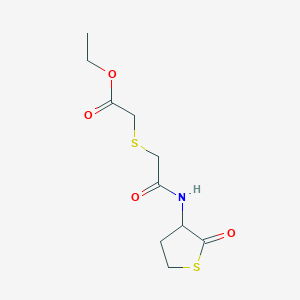

Erdosteine Ethyl Ester, also known as ethyl (2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl)sulfanyl)acetate, is a derivative of Erdosteine . Erdosteine is a mucolytic drug with antioxidant activity . The ethyl ester form of Erdosteine is produced during the refining process of Erdosteine bulk drug when using ethanol as a refining solvent .

Synthesis Analysis

Erdosteine is synthesized from 3-bromoacetamido-2-oxo-tetrahydrothiophene and ethyl thioglycolate . During the synthesis process of Erdosteine, Erdosteine is purified with ethanol. The carboxyl group of Erdosteine can be ethylated in ethanol to produce Erdosteine Ethyl Ester .

Molecular Structure Analysis

The molecular formula of Erdosteine Ethyl Ester is C10H15NO4S2 and its molecular weight is 277.36 . The IUPAC name for Erdosteine Ethyl Ester is ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate .

Chemical Reactions Analysis

Erdosteine Ethyl Ester is a new impurity that is confirmed to be produced in the refining process of Erdosteine bulk drug when using ethanol as a refining solvent . Another impurity was confirmed as (2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl)sulfinyl acetic acid, which is an Erdosteine oxide .

Physical And Chemical Properties Analysis

The molecular formula of Erdosteine Ethyl Ester is C10H15NO4S2 and its molecular weight is 277.36 . The accurate mass is 277.0442 .

科学研究应用

杂质和质量控制

埃多司酮中杂质的分离和鉴定埃多司酮是一种具有抗氧化活性的溶痰药,在生产过程中保持质量方面存在挑战。Liu等人(2021年)开发了一种高效液相色谱(HPLC)方法,用于确定埃多司酮及其相关杂质在原料药中的含量。值得注意的是,一种新的杂质被鉴定为乙酸埃多司酮酯(ethyl ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl) amino] ethyl} sulfanyl) acetate),这种杂质在精制过程中产生,当乙醇用作溶剂时。该研究建议避免使用乙醇作为精制溶剂,以提高埃多司酮原料药的纯度(Liu et al., 2021)。

自由基清除和抗氧化性质

埃多司酮的对映体及其清除性质埃多司酮是同型半胱氨酸-γ-硫内酯的衍生物,具有R和S两种对映体,均合成并分析其自由基清除性质。Inglesi等人(1994年)记录了S对映体比R对映体更有效,可提供保护作用,抵抗致命剂量的白茅醇,该物质在腹腔内给予时会产生自由基(Inglesi et al., 1994)。

实验研究中的抗氧化活性Moretti和Marchioni(2007年)强调,埃多司酮在代谢激活后,其阻断的巯基变得可用于溶痰活性以及自由基清除和抗氧化活动。该药物已显示对多种致急性损伤的保护作用,这些损伤是由氧化应激产物介导的。实验数据表明,埃多司酮提高了组织抗氧化酶活性(如超氧化物歧化酶、过氧化氢酶和谷胱甘肽过氧化物酶)的同时降低了氧化应激标志物的水平(如一氧化氮和黄嘌呤氧化酶)。这导致对组织的保护作用,减少了脂质过氧化、中性粒细胞浸润或细胞凋亡等有害因子介导的损害(Moretti & Marchioni, 2007)。

埃多司酮在实验模型中的作用

实验脓毒症模型中的效应Kavakli等人(2011年)研究了埃多司酮对大鼠脓毒症模型中氧化应激参数和内皮素-1水平的影响。研究得出结论,埃多司酮有效降低内皮素-1水平,并改善脓毒症诱导的氧化应激参数,展示了其在管理脓毒症引起的并发症中的潜力(Kavakli et al., 2011)。

对庆大霉素肾毒性的保护作用Çabuk等人(2007年)利用锝-99m二巯基琥珀酸酯摄取和闪烁显像技术,在大鼠中探讨了埃多司酮对庆大霉素诱导的肾功能障碍的保护潜力。研究表明,埃多司酮显著改善了肾功能标志物,减少了氧化应激并增强了抗氧化酶的活性。这支持了埃多司酮在保护针对庆大霉素治疗引起的肾毒性方面的潜力(Çabuk等人,2007年)。

抗炎和止咳效果Dal Negro (2008)记录了依多司汀的多因素特性,包括其显著的止咳效果和抗炎特性。依多司汀产生一种活性代谢物(Met 1),具有抗氧化作用,抑制一些与氧化应激有关的炎症介质和促炎细胞因子。依多司汀的这种多因素活性表明其在管理类似COPD的疾病中可能具有潜在的治疗作用 (Dal Negro, 2008)。

安全和危害

Erdosteine, the parent compound of Erdosteine Ethyl Ester, is classified as having acute toxicity, oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

属性

IUPAC Name |

ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S2/c1-2-15-9(13)6-16-5-8(12)11-7-3-4-17-10(7)14/h7H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDBCZANDKRAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(=O)NC1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erdosteine Ethyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。